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molecular formula C11H13NO4 B8625438 N-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)ethyl)formamide CAS No. 33543-00-9

N-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)ethyl)formamide

Cat. No. B8625438
M. Wt: 223.22 g/mol
InChI Key: BHADRANUIQGDDZ-UHFFFAOYSA-N
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Patent
US04746747

Procedure details

2.23 g (10 mmol) of N-[2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl]formamide (C) was dissolved in 25.5 ml of methylene chloride, and to this mixture was added 1.87 ml (20 mmol) of phosphorus oxychloride. The resulting mixture was refluxed under heating for 7 hours and concentrated under reduced pressure. The residue was added with 50 ml of toluene and 50 ml of water, then further added with 14 ml of 20% sodium hydroxide aqueous solution, stirred under heating at 100° C. for one hour and cooled. The reaction mixture was separated and the aqueous layer was extracted with 25 ml of toluene. The toluene layers were combined, washed with 25 ml of water and dried over anhydrous magnesium sulfate. Distillation off the solvent gave 2.00 g of 8-methoxy-6,7-methylenedioxy-3,4-dihydroisoquinoline (D) (yield: 98%).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
solvent
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:12][CH2:13][NH:14][CH:15]=O)[CH:6]=[C:7]2[O:11][CH2:10][O:9][C:8]=12.P(Cl)(Cl)(Cl)=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=[C:5]2[C:4]=1[CH:15]=[N:14][CH2:13][CH2:12]2

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
COC=1C=C(C=C2C1OCO2)CCNC=O
Name
Quantity
25.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.87 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added with 50 ml of toluene and 50 ml of water
ADDITION
Type
ADDITION
Details
further added with 14 ml of 20% sodium hydroxide aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The reaction mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 25 ml of toluene
WASH
Type
WASH
Details
washed with 25 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distillation off the solvent

Outcomes

Product
Name
Type
product
Smiles
COC=1C2=C(C=C3CCN=CC13)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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